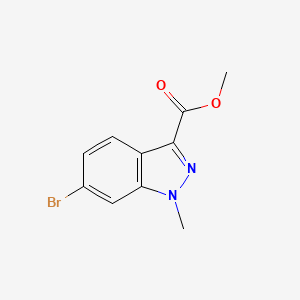
4-溴-6-(2-吡啶基)嘧啶
描述
4-Bromo-6-(2-pyridyl)pyrimidine is a useful research compound. Its molecular formula is C9H6BrN3 and its molecular weight is 236.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality 4-Bromo-6-(2-pyridyl)pyrimidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-Bromo-6-(2-pyridyl)pyrimidine including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
药理学应用
嘧啶衍生物,包括“4-溴-6-(2-吡啶基)嘧啶”,因其结构多样性而在治疗学领域得到广泛应用 . 它们展现出广泛的生物活性,包括调节髓系白血病、乳腺癌、特发性肺纤维化,以及抗菌、抗真菌、抗寄生虫、利尿、抗肿瘤、抗丝虫病、DNA拓扑异构酶II抑制剂、抗结核药、抗疟药和抗疟原虫药、抗炎和镇痛药、抗HIV、心血管药和降压药、抗溃疡药、毛发疾病药、钙敏感受体拮抗剂、DPP-IV抑制剂、抗糖尿病药、强效腺苷A2a受体激动剂或拮抗剂作用、TLR8或干扰素β(IFN-β)调节剂、眼睫状动脉血管舒张和视网膜神经节细胞的神经保护,3-羟基-3-甲基戊二酰辅酶A(HMG-CoA)还原酶抑制剂和冠心病治疗剂、抗癌药、维生素B1的关键中间体、丙酮酸脱氢酶激酶抑制剂 .
合成方法
合成方法应用于制备具有药理活性的装饰性二嗪,特别注重具有临床应用价值的嘧啶(非稠合取代形式) . 这包括合成“4-溴-6-(2-吡啶基)嘧啶”。
生物学应用
吡唑衍生物,包括“4-溴-6-(2-吡啶基)嘧啶”,是一类特殊的N-杂环化合物(NHCps),在环状结构中具有两个相邻的氮原子 . 这些化合物具有多样化且有价值的合成、生物和光物理性质 .
工业应用
联吡啶及其衍生物,包括“4-溴-6-(2-吡啶基)嘧啶”,广泛用作各种应用中的基本成分,包括生物活性分子、过渡金属催化中的配体、光敏剂、紫罗兰、超分子结构 .
材料科学应用
“4-溴-6-(2-吡啶基)嘧啶”及其衍生物因其在制备相关化学品中的合成中间体方面具有证明的适用性和多功能性而被用于材料科学 .
作用机制
Target of Action
Pyrimidine derivatives have been known to exhibit a wide range of pharmacological effects, including anticancer activity . Therefore, it is plausible that 4-Bromo-6-(2-pyridyl)pyrimidine may interact with targets involved in cell proliferation and survival.
Mode of Action
For instance, some pyrimidine derivatives have been found to inhibit the expression and activities of certain vital inflammatory mediators
Biochemical Pathways
For instance, some pyrimidine derivatives have been found to inhibit the synthesis of DNA and RNA
Result of Action
For instance, some pyrimidine derivatives have been found to induce cell death by apoptosis
生化分析
Biochemical Properties
4-Bromo-6-(2-pyridyl)pyrimidine plays a significant role in biochemical reactions, particularly in the context of enzyme inhibition. This compound has been shown to interact with cyclin-dependent kinases (CDKs), which are crucial regulators of the cell cycle. By binding to the active site of these enzymes, 4-Bromo-6-(2-pyridyl)pyrimidine inhibits their activity, leading to cell cycle arrest and apoptosis in cancer cells . Additionally, this compound has been found to interact with other proteins involved in signal transduction pathways, further highlighting its importance in biochemical research.
Cellular Effects
The effects of 4-Bromo-6-(2-pyridyl)pyrimidine on various cell types and cellular processes are profound. In cancer cells, this compound induces cell cycle arrest and promotes apoptosis by inhibiting cyclin-dependent kinases . It also affects cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, leading to altered gene expression and cellular metabolism. These effects make 4-Bromo-6-(2-pyridyl)pyrimidine a promising candidate for cancer therapy research.
Molecular Mechanism
At the molecular level, 4-Bromo-6-(2-pyridyl)pyrimidine exerts its effects through several mechanisms. The compound binds to the active site of cyclin-dependent kinases, preventing their phosphorylation activity . This inhibition disrupts the cell cycle, leading to cell cycle arrest and apoptosis. Additionally, 4-Bromo-6-(2-pyridyl)pyrimidine can modulate gene expression by affecting transcription factors and other regulatory proteins involved in signal transduction pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Bromo-6-(2-pyridyl)pyrimidine have been observed to change over time. The compound is relatively stable under standard laboratory conditions, but its activity may decrease over extended periods due to degradation. Long-term studies have shown that continuous exposure to 4-Bromo-6-(2-pyridyl)pyrimidine can lead to sustained cell cycle arrest and apoptosis in cancer cells, indicating its potential for long-term therapeutic applications .
Dosage Effects in Animal Models
The effects of 4-Bromo-6-(2-pyridyl)pyrimidine vary with different dosages in animal models. At lower doses, the compound effectively inhibits cyclin-dependent kinases and induces cell cycle arrest without causing significant toxicity . At higher doses, 4-Bromo-6-(2-pyridyl)pyrimidine can cause adverse effects, including toxicity and damage to healthy tissues. These findings highlight the importance of optimizing dosage levels for therapeutic applications.
Metabolic Pathways
4-Bromo-6-(2-pyridyl)pyrimidine is involved in several metabolic pathways, primarily related to its role as an enzyme inhibitor. The compound interacts with enzymes such as cyclin-dependent kinases, modulating their activity and affecting downstream metabolic processes . Additionally, 4-Bromo-6-(2-pyridyl)pyrimidine may influence metabolic flux and metabolite levels by altering gene expression and protein activity.
Transport and Distribution
Within cells and tissues, 4-Bromo-6-(2-pyridyl)pyrimidine is transported and distributed through various mechanisms. The compound can interact with transporters and binding proteins, facilitating its uptake and localization within specific cellular compartments . This distribution is crucial for its activity, as it allows 4-Bromo-6-(2-pyridyl)pyrimidine to reach its target enzymes and exert its biochemical effects.
Subcellular Localization
The subcellular localization of 4-Bromo-6-(2-pyridyl)pyrimidine is essential for its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with cyclin-dependent kinases and other proteins involved in signal transduction pathways . Post-translational modifications and targeting signals may also play a role in directing 4-Bromo-6-(2-pyridyl)pyrimidine to specific cellular compartments, further influencing its biochemical properties and effects.
属性
IUPAC Name |
4-bromo-6-pyridin-2-ylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6BrN3/c10-9-5-8(12-6-13-9)7-3-1-2-4-11-7/h1-6H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDNMUCASPQDVIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C2=CC(=NC=N2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6BrN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.07 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(trifluoromethyl)pyridin-2-yl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1462972.png)
![1-[(3-Phenyl-1,2-oxazol-5-yl)methyl]piperazine dihydrochloride](/img/structure/B1462974.png)
![8-[3-Bromo-4-(dimethylamino)phenyl]-11,11-dimethyl-8,10,11,12-tetrahydrobenzo[a][4,7]phenanthrolin-9(7H)-one](/img/structure/B1462978.png)

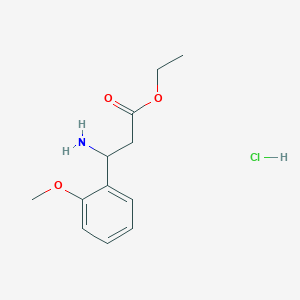
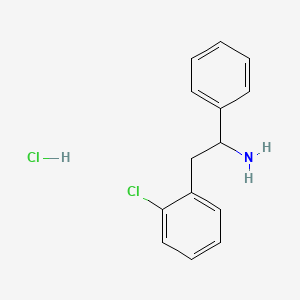
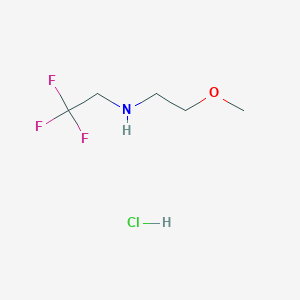

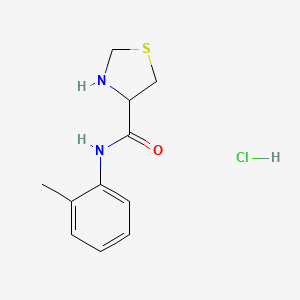
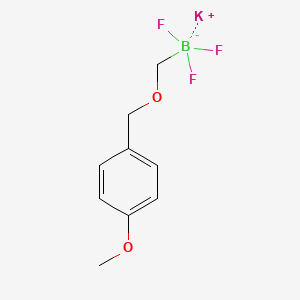
![Methyl 2-chlorobenzo[d]thiazole-6-carboxylate](/img/structure/B1462988.png)
